EINECS 276-662-1
Description
The study of commercial chemical substances is a cornerstone of environmental science and regulatory affairs. For many compounds, a significant body of research exists, detailing their properties, uses, and environmental impact. However, for others, such as EINECS 276-662-1, the available information is more sparse, necessitating a different approach to its scientific examination.
This compound is listed in several key international chemical inventories, which forms the basis of its regulatory standing. The European Inventory of Existing Commercial Chemical Substances (EINECS) includes chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. As a substance listed in EINECS, 2-[(4-Chlorophenyl)thio]benzonitrile is considered a "phase-in" substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. This designation means it was already in commerce before REACH came into force and is subject to its registration requirements based on production or import volume.
In the United States, this chemical is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory. epa.gov The TSCA inventory is a list of all existing chemical substances manufactured, processed, or imported in the U.S. epa.gov Under the amended TSCA, chemicals on the inventory are designated as either "active" or "inactive" in U.S. commerce. lion.comchemsafetypro.com An "active" designation indicates that the chemical has been manufactured, imported, or processed for a non-exempt commercial purpose during a specific 10-year period. lion.com Substances not meeting this criterion are designated as "inactive" and require notification to the Environmental Protection Agency (EPA) before their reintroduction into commerce. chemsafetypro.com The specific active or inactive status of 2-[(4-Chlorophenyl)thio]benzonitrile on the TSCA inventory is a critical piece of its regulatory profile in the U.S.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| EINECS Number | 276-662-1 |
| CAS Number | 72433-38-6 |
| IUPAC Name | 2-[(4-Chlorophenyl)thio]benzonitrile |
| Molecular Formula | C13H8ClNS |
The physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are fundamental inputs for these models and for a general assessment of its likely environmental distribution. nih.gov For example, a high Kow value suggests a tendency for the substance to associate with organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.
Direct and specific research on the environmental behavior and effects of 2-[(4-Chlorophenyl)thio]benzonitrile is not extensively documented in publicly accessible scientific literature. However, broader research trends in related chemical classes and environmental science can provide an indication of potential future research directions.
One significant area of research is in the synthesis and application of benzonitrile (B105546) derivatives. Patents exist for the synthesis of various benzonitrile compounds, indicating ongoing commercial and industrial interest in this class of chemicals for a range of applications, which could include pharmaceuticals, agrochemicals, or materials science. patsnap.comgoogleapis.compatsnap.comgoogle.comgoogleapis.com
Furthermore, there is a growing emphasis in the chemical industry on "green chemistry" and the development of more sustainable and environmentally benign chemical processes. Research in this area could influence the future production methods of compounds like 2-[(4-Chlorophenyl)thio]benzonitrile, aiming to reduce waste and the use of hazardous substances.
In the realm of environmental science, a major research trajectory involves the development and refinement of predictive toxicology models. nih.govscispace.comfrontiersin.orgmdpi.com As computational power increases and our understanding of chemical-biological interactions grows, the accuracy of QSAR and other in silico models for predicting the environmental fate and effects of chemicals is continuously improving. Future research on 2-[(4-Chlorophenyl)thio]benzonitrile will likely involve the application of these advanced predictive tools to fill the existing data gaps regarding its environmental behavior.
Structure
3D Structure
Properties
CAS No. |
72433-38-6 |
|---|---|
Molecular Formula |
C13H8ClNS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H8ClNS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H |
InChI Key |
XQMIYDPLOZBCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Environmental Fate and Transformation Dynamics of Einecs 276 662 1
Biodegradation Pathways and Kinetics of EINECS 276-662-1
Biodegradation is a key process that determines the persistence of chemical substances in the environment. It involves the breakdown of organic compounds by microorganisms. concawe.eu The assessment of biodegradability for 2-(4-chlorophenyl)sulfanylbenzonitrile has been approached through various standardized tests.
Ready biodegradability tests provide stringent conditions to assess if a chemical will undergo rapid and ultimate degradation in the environment. umweltbundesamt.de A substance is generally considered readily biodegradable if it reaches a degradation threshold of 60-70% within a 28-day period, often including a "10-day window" criterion. concawe.eu Multiple studies have evaluated the ready biodegradability of 2-(4-chlorophenyl)sulfanylbenzonitrile using different methodologies.
Aerobic mineralization studies, such as the OECD Guideline 301B (CO2 Evolution Test), quantify the amount of carbon from the test substance that is converted to carbon dioxide by microorganisms. europa.eu This provides a direct measure of ultimate biodegradation. acs.org For substances with low water solubility, the test material may be adsorbed onto a support like silica (B1680970) gel to improve its availability to microorganisms. europa.eu A result of greater than 60% CO2 evolution within 28 days typically classifies a substance as readily biodegradable. europa.eu
No specific studies utilizing the CO2 evolution methodology for this compound were found in the provided search results.
Methods that measure the biochemical oxygen demand (BOD) are common for assessing ready biodegradability. These tests, including OECD 301D (Closed Bottle Test) and OECD 301C (Modified MITI Test), infer degradation from the amount of oxygen consumed by microorganisms while metabolizing the chemical. europa.eueuropa.euaropha.com
A 42-day Closed Bottle test (OECD 301D) was conducted with 2-(4-chlorophenyl)sulfanylbenzonitrile at a concentration of 4 mg/L, using activated sludge as the inoculum. europa.eu The study determined the theoretical oxygen demand (ThOD) to be 2.41 mgO2/mg. europa.eu After 42 days, the measured BOD was 1.03 mgO2/mg, resulting in a degradation of 42.7%. europa.eu The reference substance, Sodium Benzoate, achieved 89.82% degradation, validating the test conditions. europa.eu
In another study following OECD Guideline 301C (Modified MITI Test), the substance was tested at an initial concentration of 100 mg/L with an activated sludge inoculum of 30 mg/L. europa.eu This test showed 88.4% degradation based on BOD and 100% based on Gas Chromatography (GC) analysis within 14 days. europa.eu A separate 28-day study reported 52% biodegradability based on BOD and 73% by GC analysis. europa.eu
Table 1: Summary of Ready Biodegradation Studies by Oxygen Consumption
| Test Guideline | Duration | Initial Conc. | Inoculum | Parameter | Result (% Degradation) | Conclusion | Source |
| OECD 301D | 42 days | 4 mg/L | Activated Sludge | BOD/ThOD | 42.7% | Not Readily Biodegradable | europa.eu |
| OECD 301C | 14 days | 100 mg/L | Activated Sludge | BOD & GC | 88.4% (BOD), 100% (GC) | Readily Biodegradable | europa.eu |
| Not Specified | 28 days | 100 mg/L | Activated Sludge | BOD & GC | 52% (BOD), 73% (GC) | Readily Biodegradable | europa.eu |
Inherent biodegradability tests (such as OECD Guideline 302) are designed to assess whether a chemical has the potential to biodegrade under favorable conditions, such as a prolonged exposure time or a higher concentration of microorganisms. canada.ca A positive result in an inherent test suggests the substance is not persistent, even if it fails a ready biodegradability screening test. europa.eu
Based on the results of the 42-day Closed Bottle test (OECD 301D), where the toxicity control demonstrated viability (>25% degradation after 14 days), 2-(4-chlorophenyl)sulfanylbenzonitrile was considered to be inherently biodegradable. europa.eu
Ultimate biodegradation refers to the complete breakdown of a chemical by microorganisms into carbon dioxide, water, and mineral salts of any other elements present. europa.eu The ready biodegradability tests mentioned previously (OECD 301 series) are designed to measure ultimate biodegradation. concawe.eu
The studies on 2-(4-chlorophenyl)sulfanylbenzonitrile show conflicting outcomes regarding its ultimate biodegradability under stringent test conditions. One study showed 42.7% degradation, which does not meet the pass level for "readily biodegradable". europa.eu However, another study under a different guideline (OECD 301C) reported 88.4% degradation by BOD and 100% removal of the parent compound by GC analysis, indicating effective ultimate biodegradation. europa.eu This suggests that the test conditions, such as the nature of the microbial inoculum and the test duration, significantly influence the observed outcome.
The environmental fate of a chemical can vary significantly between compartments like water, soil, and sediment. europa.eu Biodegradation in soil and sediment can be assessed using specific simulation tests (e.g., OECD 307 for soil). europa.eu These tests aim to determine a degradation half-life (DT50) under more environmentally realistic conditions. europa.eu
Specific experimental data on the biodegradation of 2-(4-chlorophenyl)sulfanylbenzonitrile in soil or sediment were not available in the searched documents. For many chemicals, particularly those that are complex or difficult to test, computational models and quantitative structure-property relationships (QSPRs) are used to predict environmental half-lives. concawe.eunih.gov Models like the Estimation Programs Interface (EPI) Suite can estimate half-lives in water, soil, and sediment based on the chemical's structure. europa.eu While a prediction for this specific substance was not found, such models represent a standard approach for filling data gaps in environmental assessments. europa.eueuropa.eu
Table of Compound Names
| EINECS Number | IUPAC Name | Other Names |
| 276-662-1 | 2-(4-chlorophenyl)sulfanylbenzonitrile | - |
| Not Applicable | Sodium Benzoate | - |
Abiotic Transformation Mechanisms of this compound
Other Chemical Degradation Pathways of this compound
Beyond microbial and photodegradation, the chemical stability of Fludioxonil plays a crucial role in its environmental persistence. A key finding is its stability to hydrolysis, meaning it does not readily break down in water through this chemical process. regulations.gov This stability contributes to its longer persistence in aquatic environments where other degradation pathways are limited. regulations.gov
While Fludioxonil itself is relatively stable, its transformation can lead to the formation of various metabolites. In laboratory studies conducted in the dark, the degradation of Fludioxonil was slow. envipath.org Identified metabolites often result from the oxidation of the pyrrole (B145914) ring. apvma.gov.au One such degradate, CGA-192155, has been detected in field studies. regulations.gov Under microaerophilic conditions, a series of 12 transformation products have been tentatively identified, with the degradation pathway initiated by hydroxylation and carbonylation of the pyrrole moiety. nih.gov This is followed by the disruption of the oxidized cyanopyrrole ring. nih.gov The detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid confirms the decyanation and deamination of the molecule. nih.gov
Environmental Distribution and Partitioning of this compound
The distribution of Fludioxonil in the environment is governed by its physical and chemical properties, which influence its tendency to adhere to soil and sediment, its mobility, and its potential to become airborne.
Fludioxonil exhibits a tendency to adsorb to soil and sediment particles, which limits its movement in the environment. The organic-carbon normalized soil partition coefficient (Koc) is a key indicator of this tendency.
| Soil Property | Koc Value (L/kgoc) | Mobility Classification | Source |
| Various Soil Types | 991 - 2440 | Slightly to Moderately Mobile | regulations.gov |
| Sandy Loam | 12,000 | Immobile | apvma.gov.au |
| Silt Clay Loam | 392,000 | Immobile | apvma.gov.au |
| Vineyard Soils (Kd) | 110 - 213 (L/kg) | More Intensive Adsorption | researchgate.net |
This table presents the soil partition coefficients (Koc and Kd) for Fludioxonil across different soil types, indicating its variable mobility.
Studies in vineyard soils have shown that Fludioxonil is adsorbed more readily than other fungicides like cyprodinil. researchgate.net The adsorption behavior is influenced by soil organic matter content. researchgate.netnih.gov This strong adsorption to soil particles can reduce its availability for leaching and runoff. pjoes.com
The mobility of Fludioxonil in soil ranges from slightly to moderately mobile, and in some cases, it is considered immobile. regulations.govapvma.gov.au This variability is dependent on factors such as soil type and organic matter content. regulations.gov Despite its tendency to adsorb to soil, there is a potential for Fludioxonil to leach into groundwater over time. regulations.gov
Column leaching studies have demonstrated limited movement of Fludioxonil, even in sandy soils with high leaching potential, where its movement was restricted to the top few centimeters of the soil column. apvma.gov.au The leaching potential can also be influenced by the formulation of the product, as adjuvants in seed coatings can affect its environmental fate. nih.govresearchgate.net
Volatilization, the process of a chemical turning into a vapor and entering the atmosphere, is not considered a significant dissipation pathway for Fludioxonil. This is attributed to its low vapor pressure and Henry's Law Constant. nih.govregulations.gov Studies have concluded that Fludioxonil is non-volatile from soil surfaces and only slightly volatile from leaf surfaces. apvma.gov.au This low volatility means that atmospheric transport of Fludioxonil is expected to be limited.
| Physicochemical Property | Value | Implication for Volatilization | Source |
| Vapor Pressure | 2.93 x 10⁻⁹ mm Hg at 25°C | Low | nih.gov |
| Henry's Law Constant | 5.3 x 10⁻¹⁰ atm-cu m/mole at 25°C | Low | nih.gov |
This table displays the key physicochemical properties of Fludioxonil that contribute to its low volatilization potential.
Mechanistic Elucidation of Einecs 276 662 1 Degradation and Transformation
Identification and Characterization of Transformation Products and Metabolites of EINECS 276-662-1
There is no specific data identifying the transformation products and metabolites of 2-(4-chlorophenyl)sulfanylbenzonitrile. However, based on its chemical structure, which features a thioether linkage and a nitrile group, potential degradation products can be postulated.
The thioether bond is susceptible to oxidation, which could lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. The nitrile group can undergo hydrolysis to form an amide, which can be further hydrolyzed to a carboxylic acid. Cleavage of the carbon-sulfur bond is also a possibility.
Table 1: Postulated Transformation Products of this compound
| Postulated Product Name | Chemical Structure | Rationale for Formation |
| 2-((4-chlorophenyl)sulfinyl)benzonitrile | C₁₃H₈ClNOS | Oxidation of the thioether linkage. |
| 2-((4-chlorophenyl)sulfonyl)benzonitrile | C₁₃H₈ClNO₂S | Further oxidation of the sulfoxide. |
| 2-((4-chlorophenyl)sulfanyl)benzamide | C₁₃H₁₀ClNOS | Hydrolysis of the nitrile group. |
| 2-((4-chlorophenyl)sulfanyl)benzoic acid | C₁₃H₉ClO₂S | Further hydrolysis of the amide. |
| 4-chlorothiophenol | C₆H₅ClS | Cleavage of the C-S bond. |
| 2-cyanophenol | C₇H₅NO | Cleavage of the C-S bond. |
Proposed Biochemical Pathways of this compound Degradation (e.g., Depolymerization, Mineralization)
Lacking specific studies on this compound, the biochemical degradation pathways are proposed based on the metabolism of similar xenobiotic compounds. The degradation would likely proceed through two main phases of biotransformation. mhmedical.com
Phase I reactions would involve the initial modification of the molecule. This could include the oxidation of the thioether group to a sulfoxide and sulfone, and the hydrolysis of the nitrile group to an amide and then to a carboxylic acid. These reactions introduce or expose functional groups that increase the water solubility of the compound. mhmedical.com
Phase II reactions would involve the conjugation of the modified products with endogenous molecules to further increase their water solubility and facilitate their excretion from an organism or further degradation in the environment. Complete mineralization would involve the breakdown of the aromatic rings, ultimately leading to the formation of carbon dioxide, water, chloride, sulfate, and ammonium (B1175870) ions.
Enzymatic Biotransformation Processes Mediating this compound Degradation
The enzymatic processes responsible for the degradation of 2-(4-chlorophenyl)sulfanylbenzonitrile have not been directly studied. However, based on the degradation of analogous compounds, several classes of enzymes could be involved.
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on aromatic rings and the oxidation of thioethers. Cytochrome P450 monooxygenases, for example, are known to catalyze the oxidation of various xenobiotics. pnas.org
Nitrilases: These enzymes specialize in the hydrolysis of nitrile groups to carboxylic acids and ammonia. nih.govresearchgate.net Fungi, in particular, are known to produce nitrilases with broad substrate specificity that could potentially act on the benzonitrile (B105546) moiety of the compound. nih.govresearchgate.net
Amidases: If the nitrile group is first hydrated to an amide, amidases would be required for the subsequent hydrolysis to the corresponding carboxylic acid.
Hydrolases: Enzymes such as esterases and etherases could be involved in the cleavage of the thioether bond, although this is generally a more stable linkage. researchgate.net
Role of Microbial Communities in Biotic Degradation of this compound
Specific microbial communities capable of degrading 2-(4-chlorophenyl)sulfanylbenzonitrile have not been identified. However, the structural components of the molecule suggest that a diverse range of microorganisms could potentially contribute to its breakdown.
Bacteria: Bacterial strains from genera such as Pseudomonas, Rhodococcus, and Bacillus are well-known for their ability to degrade a wide variety of aromatic and organosulfur compounds. mdpi.commdpi.com Some bacteria possess enzymatic pathways for the specific cleavage of carbon-sulfur bonds. nih.gov
Fungi: Fungi, particularly white-rot fungi, are known for their powerful lignin-degrading enzymes, which have a broad substrate specificity and can degrade a wide range of persistent organic pollutants. Fungi of the genus Fusarium have been shown to degrade aromatic nitriles. nih.govcapes.gov.brscilit.com
The complete degradation of a complex molecule like this compound would likely require the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.
Advanced Methodologies for Einecs 276 662 1 Analysis in Environmental Studies
Chromatographic Techniques for Parent Compound and Metabolite Separation
Chromatographic techniques are essential for separating Flumioxazin from its various metabolites and environmental matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Flumioxazin Analysis
HPLC is a cornerstone technique for the quantitative analysis of Flumioxazin and its degradation products in environmental samples like soil and water. envirobiotechjournals.com Reversed-phase HPLC is commonly used, often with an ODS (octadecylsilyl) column and UV detection. cipac.org For instance, a validated method for determining Flumioxazin in technical products and wettable powders uses a reversed-phase HPLC system with UV detection at 288 nm and external standardization. cipac.org
The versatility of HPLC allows for various detection methods, including UV and mass spectrometry (MS), to be coupled with the separation process, enhancing selectivity and sensitivity. envirobiotechjournals.com For example, in studies of Flumioxazin's behavior in soil, HPLC coupled with UV detection has been a standard method for quantification. envirobiotechjournals.com The mobile phase composition is critical and often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. acs.org In one method, a gradient system starting with 25:75 (v/v) acetonitrile and 0.01% trifluoroacetic acid, linearly increasing to 100% acetonitrile, was used to separate Flumioxazin from its more polar metabolites. usda.gov
Thin-Layer Chromatography (TLC) for Flumioxazin Analysis
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of Flumioxazin and its metabolites, particularly in studies investigating its physiological behavior in plants. usda.gov In one such study, silica (B1680970) gel TLC plates were used to separate the parent herbicide from potential metabolites. usda.gov The developing solvent system, a key parameter in TLC, was a mixture of benzene (B151609) and acetone (B3395972) (2:1, v/v). usda.gov
TLC is particularly useful for visualizing the separation of radiolabeled compounds. In studies using [¹⁴C]-Flumioxazin, TLC combined with radiosensitive detection allows for the tracking of the parent compound and its transformation products in plant extracts. fao.org This technique has been instrumental in identifying that Flumioxazin is extensively metabolized in plants, with metabolites being more polar than the parent compound. usda.gov
Spectroscopic and Spectrometric Characterization of Flumioxazin and its Byproducts
For the definitive identification and structural elucidation of Flumioxazin and its complex array of degradation products, advanced spectroscopic and spectrometric techniques are indispensable.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Structure Elucidation
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and quantifying Flumioxazin and its byproducts at trace levels in complex environmental samples. envirobiotechjournals.comnih.gov This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), allows for the structural elucidation of unknown metabolites by providing information on their molecular weight and fragmentation patterns. researchgate.netepa.gov
In studies of Flumioxazin's degradation in water-sediment systems, various modes of LC-MS were used to identify major degradates. nih.govresearchgate.net For instance, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) has been employed to identify photoproducts of Flumioxazin. acs.org The analysis can be performed in both positive and negative ion modes to capture a wide range of chemical structures. acs.orgresearchgate.net Analytical methods have been developed for the simultaneous determination of Flumioxazin and its key metabolites, such as APF and 482-HA, in water and sediment using HPLC/MS/MS. epa.gov
Table 1: LC-MS/MS Instrumentation for Flumioxazin Analysis
| Parameter | Setting for Flumioxazin & APF | Setting for 482-HA |
|---|---|---|
| Instrument | HPLC/MS/MS | HPLC/MS/MS |
| Analysis Mode | One instrument for both | Second instrument |
| Sample Matrix | Pond Water | Pond Water |
This table is based on a methodology where two instruments were used to expedite sample analysis. epa.gov
Radio-detection Techniques (e.g., TopCount Low-Level Counting) for Radiolabeled Flumioxazin Studies
Studies involving radiolabeled Flumioxazin, typically using ¹⁴C, are crucial for tracing the compound's metabolic pathways and understanding its ultimate environmental fate. fao.orgresearchgate.net These studies utilize radio-detection techniques to quantify the radioactivity in various sample extracts and fractions. Techniques like Liquid Scintillation Counting (LSC) are used to measure the total radioactive residue (TRR) in samples. fao.org
In aerobic soil metabolism studies, ¹⁴C-labeled Flumioxazin was used to track degradation. fao.org The distribution of radioactivity was measured among the parent compound, evolved CO₂, and soil-bound residues, with minor metabolites being identified and quantified. fao.org Similarly, in studies of photochemical degradation on soil, the use of radiolabeled Flumioxazin allowed for the calculation of degradation half-lives and the identification of major degradates like THPA and its anhydride (B1165640) Δ1-TPA. fao.org These techniques provide a complete mass balance, accounting for all transformation products, including those that are mineralized to CO₂ or become incorporated into the soil organic matter. fao.org
Monitoring of Degradation Endpoints for Flumioxazin
Monitoring the ultimate degradation endpoints of Flumioxazin is key to assessing its environmental persistence and impact. This involves tracking the formation of terminal byproducts like carbon dioxide (CO₂), the removal of dissolved organic carbon (DOC), and the consumption of oxygen.
Studies on the aerobic metabolism of Flumioxazin in soil have shown that the compound degrades into CO₂ and several minor soil-bound degradates. fao.org Using ¹⁴C-phenyl-labeled Flumioxazin, researchers found that CO₂ accounted for 12% of the applied radioactivity by day 181. fao.org In another study, after 91 days, 55% of the applied radioactivity from the THP-labeled ring was released as carbon dioxide. fao.org This mineralization to CO₂ represents the ultimate degradation of the organic molecule.
Oxygen consumption is an indicator of aerobic microbial degradation. The aerobic soil metabolism of Flumioxazin, with calculated half-lives of 12 to 18 days, indicates that microorganisms utilize oxygen to break down the herbicide. fao.org The primary degradation pathways in soil are aerobic and anaerobic metabolism, with aerobic processes leading to the formation of multiple metabolites and eventual mineralization to CO₂. wa.gov This microbial activity, which requires oxygen, is a significant pathway for the natural attenuation of Flumioxazin in the environment. fao.org
Table 2: Degradation Half-life of Flumioxazin in Different Environmental Conditions
| Condition | pH | Half-life | Reference |
|---|---|---|---|
| Hydrolysis | 5 | 4.2 days | regulations.gov |
| Hydrolysis | 7 | 23 hours | regulations.gov |
| Hydrolysis | 9 | 18.3 minutes | regulations.gov |
| Aqueous Photolysis | 5 | 1 day | epa.gov |
| Soil Photolysis | - | 5.8 days | epa.gov |
| Aerobic Soil Metabolism | - | 11.9 - 17.5 days | mass.gov |
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| Flumioxazin | N-(7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide |
| 482-HA | 7-Fluoro-6-[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one |
| 482-CA | Not specified in sources |
| IMOXA | Not specified in sources |
| THPA | 3,4,5,6-tetrahydrophthalic acid |
| Δ1-TPA | 3,4,5,6-tetrahydrophthalic anhydride |
| APF | 6-Amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one |
| 1-OH-HPA | Not specified in sources |
| HPA | Not specified in sources |
| 482-PHO | Not specified in sources |
| 482-PHO-HA | Not specified in sources |
| 482-PHO-DC | Not specified in sources |
| 482-PHO-ISO | Not specified in sources |
| 482-PHO-APF | Not specified in sources |
Standardization of Degradation Metrics and Experimental Conditions for EINECS 276-662-1 Research
The standardization of degradation metrics and experimental conditions is paramount for ensuring the comparability and reliability of environmental fate studies. For any given chemical, this involves a consensus on key parameters that influence degradation rates and pathways. In the absence of specific studies on 2-(4-chlorophenyl)sulfanylbenzonitrile, insights must be drawn from research on structurally related compounds, such as chlorinated aromatic compounds, thioethers, and benzonitriles.
Factors that would require standardization in hypothetical degradation studies for this compound include the choice of inoculum source in biodegradation tests, the composition of the test medium, temperature, pH, and the initial concentration of the test substance. nih.govmicrobe-investigations.com For instance, studies on other chlorinated aromatic compounds show that the number and position of chlorine atoms on the aromatic ring significantly influence the rate and pathway of biodegradation. epa.govenviro.wiki Similarly, the thioether linkage in 2-(4-chlorophenyl)sulfanylbenzonitrile is a potential site for oxidative degradation, a process that would need to be investigated under controlled, standardized conditions. acs.orgnih.gov
Table 1: Proposed Key Parameters for Standardization in Hypothetical Degradation Studies of 2-(4-chlorophenyl)sulfanylbenzonitrile
| Parameter | Rationale for Standardization | Proposed Standard Conditions (Hypothetical) |
| Biotic Degradation (e.g., OECD 301, 308, 309) | ||
| Inoculum Source & Concentration | Microbial community composition and density are critical for biodegradation potential and variability. nih.gov | Activated sludge from a domestic wastewater treatment plant; specified concentration (e.g., 30 mg/L solids). |
| Test Medium | Ensures nutrient availability and consistent chemical environment. | Standard mineral medium as per OECD guidelines. |
| Temperature & pH | Affects microbial activity and chemical stability. | 20-25°C; pH 7.0 ± 0.5. |
| Test Substance Concentration | Can influence toxicity to microorganisms and degradation kinetics. | 10-20 mg/L (or lower for toxicity screening). |
| Abiotic Degradation (e.g., OECD 316 - Phototransformation) | ||
| Light Source & Intensity | Determines the energy available for photodegradation. | Xenon arc lamp simulating natural sunlight; specified irradiance. |
| Aqueous Solution Composition | pH and presence of photosensitizers can alter degradation rates. | Buffered, purified water; consideration of natural water matrices. |
| Quantum Yield Determination | A key metric for the efficiency of direct photolysis. | Measurement at relevant wavelengths. |
The benzonitrile (B105546) group also presents a specific chemical feature whose environmental degradation would need systematic study. Research on other benzonitrile compounds could offer a starting point for developing analytical methods and predicting potential degradation products. rivm.nl
The lack of empirical data for 2-(4-chlorophenyl)sulfanylbenzonitrile means that any discussion of its degradation remains speculative and based on extrapolation from related chemical structures. To move forward, foundational research is required to determine the primary degradation pathways—whether biotic or abiotic—and to identify the key environmental factors influencing its persistence. Only with such data can meaningful, standardized metrics and experimental conditions be developed to ensure a robust and comparable assessment of its environmental risk.
Theoretical and Computational Approaches in Einecs 276 662 1 Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction of EINECS 276-662-1
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. For this compound, no specific, published QSAR models dedicated to predicting its environmental fate, such as bioaccumulation, persistence, or mobility, have been identified. While general QSAR models exist for classes of compounds, detailed studies applying these models to this particular hindered amine light stabilizer are not available. A chemical alternatives assessment has noted that as a low molecular weight hindered amine (685 g/mol ), its toxicokinetics are expected to differ from polymeric HALS, but this has not been translated into a specific QSAR model for environmental fate. researchgate.net
Computational Prediction of Degradation Pathways and Products for this compound
The computational prediction of degradation pathways involves simulating the chemical's breakdown under various environmental conditions (e.g., hydrolysis, photolysis, biodegradation). This analysis helps in identifying potential degradation products and assessing their environmental impact. For this compound, there are no specific computational studies in the public literature that outline its predicted degradation pathways or the formation of transformation products. Research in this area is crucial for a comprehensive environmental risk assessment, but it appears not to have been published for this specific substance.
Molecular Dynamics Simulations of this compound Environmental Interactions
Molecular dynamics (MD) simulations are a powerful method for understanding the behavior of molecules and their interactions with their environment at an atomic level. Such simulations could provide insights into how this compound interacts with soil particles, water molecules, or biological membranes, which is fundamental to understanding its environmental transport and bioavailability. A thorough search of scientific databases yielded no specific studies employing molecular dynamics simulations to investigate the environmental interactions of this compound.
In Silico Assessment of this compound Chemical Behavior
In silico assessment encompasses a broad range of computational methods, including quantum mechanics, molecular modeling, and data mining, to predict the properties and behavior of a chemical. This can include the calculation of various molecular descriptors relevant to environmental safety and reactivity. While general toxicological concerns for hindered amines have been noted in regulatory documents, and this compound has been identified in non-target screening of household products, specific in silico studies detailing its chemical behavior, reactivity, or electronic structure are not available in the reviewed literature. eeer.org Research mentioning the compound has focused on its application and performance as a polymer stabilizer rather than on its theoretical chemical behavior. researchgate.net
Table of Compound Names
| Trivial Name/Identifier | IUPAC Name |
| This compound | Propanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-2-butyl-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester |
| Tinuvin 144 | Propanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-2-butyl-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester |
Broader Research Implications and Future Directions for Einecs 276 662 1
Comparative Analysis with Structurally Related Chemical Substances
A comparative analysis of EINECS 276-662-1 with structurally similar compounds can provide valuable insights into its potential physicochemical properties, biological activity, and environmental behavior. The diaryl thioether backbone is a common feature in molecules with diverse applications, including pharmaceuticals and materials science. acs.org
One closely related compound is the structural isomer, 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile. chemscene.comnih.gov While sharing the same molecular formula (C₁₃H₇Cl₂NS), the different substitution pattern on the benzonitrile (B105546) ring is expected to influence properties such as dipole moment, steric hindrance, and ultimately, its interaction with biological systems and its environmental partitioning. chemscene.comnih.gov
Another class of related compounds includes other diaryl sulfides. For example, compounds like 4-Chlorophenyl(phenyl)sulfane and (4-Methoxyphenyl)(phenyl)sulfane have been synthesized and studied. acs.org Comparing the environmental persistence and toxicity of this compound with these analogues could help elucidate the role of the cyano and chloro substituents. The presence of the nitrile group in this compound, for instance, may offer a potential site for enzymatic hydrolysis, a degradation pathway that would be absent in analogues lacking this functional group.
Furthermore, diaryl thioethers have been investigated as intermediates in the synthesis of matrix metalloproteinase (MMP) inhibitors. tandfonline.comtandfonline.com A comparative study of the synthetic routes, such as the Ullmann-type reaction and Suzuki cross-coupling used for these inhibitors, with potential synthesis pathways for this compound could reveal more environmentally benign manufacturing processes. tandfonline.comtandfonline.com
Below is a comparative table of this compound and a structurally related compound.
| Property | This compound | 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |
| Systematic Name | 2-(4-chlorophenyl)sulfanylbenzonitrile | 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |
| CAS Number | 72433-38-6 | 91822-05-8 chemscene.com |
| Molecular Formula | C₁₃H₈ClNS | C₁₃H₇Cl₂NS chemscene.com |
| Molecular Weight | 245.73 g/mol | 280.17 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 49.1 Ų | 23.79 Ų chemscene.com |
| LogP | 4.3 | 5.01628 chemscene.com |
Development of Enhanced Degradation Strategies for this compound (e.g., for Persistent Forms)
Given the presence of a chlorinated aromatic ring, this compound may exhibit persistence in the environment, a characteristic of many organochlorine compounds. Research into degradation strategies is therefore critical. While specific studies on the degradation of this compound are lacking, insights can be drawn from research on other chlorinated aromatic compounds.
Potential degradation pathways for this compound could include:
Biodegradation: Microbial degradation is a key process for the removal of many organic pollutants. Studies on the anaerobic degradation of 2,4-dichlorophenol (B122985) have shown that dechlorination is a critical first step, followed by ring cleavage. nih.gov Similarly, Arthrobacter species have been shown to degrade 2-chloro-4-nitrophenol. nih.gov Research could focus on isolating microbial consortia capable of degrading diaryl thioethers.
Photodegradation: Sunlight can induce the degradation of chemicals in surface waters and on soil. For the pesticide fenvalerate, which also contains a chlorophenyl group, photodegradation involves ester cleavage and other radical-initiated reactions. inchem.org The thioether linkage in this compound might also be susceptible to photo-oxidation.
Advanced Oxidation Processes (AOPs): Technologies like AOPs, which generate highly reactive hydroxyl radicals, have been effective in degrading persistent organic pollutants. The application of processes like UV/H₂O₂ or Fenton reactions could be explored for the remediation of water contaminated with this compound.
The development of enhanced degradation strategies would likely involve a multi-pronged approach, combining biological and chemical methods to achieve complete mineralization of the compound to less harmful substances like carbon dioxide, water, and inorganic salts.
Contribution of this compound Research to Environmental Risk Assessment Methodologies
Research on the environmental fate and effects of this compound can significantly contribute to the refinement of environmental risk assessment (ERA) methodologies for chemical substances. Currently, the ERA for many chemicals relies on models and data from surrogate compounds, which can introduce uncertainty. researchgate.net
Specific research on this compound would provide valuable data points for several aspects of ERA:
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: Determining the half-life of this compound in different environmental compartments (soil, water, sediment), its potential to accumulate in organisms (bioconcentration factor), and its toxicity to a range of environmental species is fundamental for a PBT assessment.
Exposure Modeling: Understanding the partitioning behavior of this compound, such as its soil adsorption/desorption characteristics, is crucial for predicting its transport and distribution in the environment, thereby improving the accuracy of exposure models. mdpi.com
Read-Across and QSAR Models: Data on this compound would be a valuable addition to databases used for developing and validating Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches for other diaryl thioethers. This would allow for more accurate predictions of the properties of similar compounds with limited experimental data.
Addressing Data Gaps in Environmental Fate and Behavior Research of this compound
A significant challenge in assessing the environmental risk of this compound is the lack of empirical data on its environmental fate and behavior. The following are key research areas where data is needed:
Environmental Distribution: Studies are required to determine the partitioning of this compound between water, soil, sediment, and air. Its high predicted lipophilicity (XLogP3 = 4.3) suggests it will likely adsorb to soil and sediment, but experimental verification is needed.
Abiotic and Biotic Degradation Rates: The rates of hydrolysis, photolysis, and biodegradation in various environmental matrices need to be quantified to determine the persistence of this compound and its degradation products. The fate of the chlorinated phenyl ring and the benzonitrile moiety are of particular interest.
Metabolism in Organisms: Investigating the metabolic pathways of this compound in relevant organisms (e.g., fish, invertebrates, microorganisms) is essential to understand the potential for bioaccumulation and the formation of potentially more toxic metabolites.
Ecotoxicity: A comprehensive ecotoxicological profile is needed, including acute and chronic toxicity data for aquatic and terrestrial organisms representing different trophic levels.
Addressing these data gaps through targeted research will be instrumental in conducting a thorough environmental risk assessment and ensuring the safe use and disposal of this chemical.
Compound Names Table
| EINECS Number | Systematic Name | Other Names/Synonyms |
| 276-662-1 | 2-(4-chlorophenyl)sulfanylbenzonitrile | - |
| - | 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile | - |
| - | 4-Chlorophenyl(phenyl)sulfane | - |
| - | (4-Methoxyphenyl)(phenyl)sulfane | - |
| - | 2,4-Dichlorophenol | - |
| - | 2-Chloro-4-nitrophenol | - |
| - | Fenvalerate | - |
Q & A
Q. What are the foundational spectroscopic techniques for structural elucidation of EINECS 276-662-1, and how should they be prioritized in experimental design?
Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify functional groups and molecular connectivity. Complement with Fourier-transform infrared spectroscopy (FTIR) for bond vibration analysis and mass spectrometry (MS) for molecular weight confirmation. Validate results against computational simulations (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound under varying laboratory conditions?
Methodological Answer: Document reaction parameters (temperature, solvent purity, catalyst concentration) systematically. Use control experiments to isolate variables, and employ high-performance liquid chromatography (HPLC) to verify product purity. Cross-validate synthesis protocols via inter-laboratory collaborations to identify environmental or equipment-dependent variables .
Q. What standardized protocols exist for characterizing the thermodynamic properties of this compound?
Methodological Answer: Differential scanning calorimetry (DSC) is recommended for enthalpy and phase transition analysis. Pair with thermogravimetric analysis (TGA) to assess thermal stability. Calibrate instruments using reference compounds with known thermodynamic profiles, and report uncertainties in heat capacity measurements .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Methodological Answer: Conduct systematic solubility trials under controlled humidity and temperature. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Apply the Hansen solubility parameter model to correlate solvent polarity with dissolution behavior. Replicate conflicting studies to identify methodological discrepancies (e.g., equilibration time, agitation methods) .
Q. What strategies are effective for analyzing degradation pathways of this compound under environmental conditions?
Methodological Answer: Design accelerated degradation studies using photolysis (UV exposure) and hydrolysis (varying pH). Monitor intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employ kinetic modeling (e.g., pseudo-first-order rate constants) to extrapolate long-term stability. Validate models with field samples .
Q. How can computational and experimental data be integrated to predict the reactivity of this compound in novel chemical reactions?
Methodological Answer: Use quantum mechanical calculations (e.g., molecular orbital theory) to predict reactive sites. Validate with small-scale exploratory reactions, analyzing regioselectivity via X-ray crystallography or NMR. Apply multivariate analysis to reconcile computational predictions with empirical outcomes .
Q. What methodologies address signal interference in trace-level detection of this compound in complex matrices?
Methodological Answer: Optimize sample preparation using solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) to reduce background noise. Validate limits of detection (LOD) via spike-and-recovery experiments. Employ tandem mass spectrometry (MS/MS) for selective ion fragmentation, and report signal-to-noise ratios across replicates .
Data Management and Validation
Q. What criteria should guide the selection of statistical models for dose-response studies involving this compound?
Methodological Answer: Use Akaike information criterion (AIC) or Bayesian information criterion (BIC) to compare logistic vs. probit regression models. Account for heteroscedasticity via weighted least squares. Include confidence intervals for EC₅₀ values and validate assumptions with residual plots .
Q. How can researchers mitigate bias in ecological toxicity assessments of this compound?
Methodological Answer: Apply randomized block designs to control for environmental variability. Use species sensitivity distribution (SSD) models to account for biological diversity. Blind data analysts to treatment groups during endpoint measurements (e.g., mortality, growth rates) .
Q. What frameworks support robust meta-analysis of conflicting bioactivity data for this compound?
Methodological Answer: Adopt PRISMA guidelines for systematic literature review. Classify studies by experimental design (in vitro vs. in vivo), dosage, and endpoint metrics. Use random-effects models to quantify heterogeneity and perform sensitivity analyses to identify outlier datasets .
Tables for Data Reporting
| Data Type | Recommended Analytical Method | Key Parameters to Report |
|---|---|---|
| Thermodynamic Stability | DSC/TGA | Melting point (±0.5°C), ΔH, % mass loss |
| Solubility | UV-Vis/Gravimetric | Solvent system, temperature, LOD/LOQ |
| Degradation Kinetics | LC-MS/MS | Rate constants (k), half-life (t₁/₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
